(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of azabicyclooctane derivatives, including those similar to the compound , often involves multi-step processes that introduce chirality and complexity to the molecule. For instance, Gelmi et al. (2007) described a single-step synthesis on a gram scale of four pure stereoisomers of the 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid using (R)-1-phenylethylamine, which is related to the chirality in the compound of interest (Gelmi et al., 2007).
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives is characterized by their bicyclic framework, which can be analyzed using various spectroscopic techniques. Gregory et al. (1985) utilized infrared, ultraviolet, nuclear magnetic resonance, and mass spectrometry to establish the structures of 2-azabicyclo[3.2.1]oct-3-enes, highlighting the analytical approaches relevant for understanding the structural aspects of such compounds (Gregory et al., 1985).
Chemical Reactions and Properties
Azabicyclooctane derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the intramolecular Michael-type additions provide a method for synthesizing 2-azabicyclo[3.2.1]oct-3-enes, as demonstrated by Gregory et al. (1985), which also noted their low antimicrobial and hypotensive activity (Gregory et al., 1985).
Physical Properties Analysis
The physical properties of azabicyclooctane derivatives like the compound are influenced by their molecular structure, which can be elucidated through crystallography and spectroscopy. Wu et al. (2015) characterized a related compound by NMR and HRMS spectroscopy, and its molecular configuration was investigated through X-ray crystallography, revealing the presence of intermolecular hydrogen bonds and the cis configuration of substituents (Wu et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of azabicyclooctane derivatives are pivotal for their application in synthesis and pharmacology. The work by Elkhatib et al. (1998) on the kinetics of dehydrohalogenation of N-chloro-3-azabicyclo[3,3,0]octane in an alkaline medium offers insights into the chemical behavior of such compounds under reactive conditions (Elkhatib et al., 1998).
Scientific Research Applications
Antimicrobial and Antiseptic Applications
Antimicrobial Efficacy in Medical Applications : Octenidine dihydrochloride, a related compound, has been evaluated for its antimicrobial efficacy against bacteria such as Enterococcus faecalis and Candida albicans. It shows promise as a biocompatible alternative or adjunct to existing root canal irrigants and medicaments, highlighting its potential in dental and medical antiseptic applications (Gulzar et al., 2020).
Use in MRSA Decolonisation Regimens : The compound has been investigated for its use in meticillin-resistant Staphylococcus aureus (MRSA) decolonisation, showing effectiveness comparable to chlorhexidine with fewer adverse effects, although larger randomized trials are recommended for clinical confirmation (Krishna & Gibb, 2010).
Catalysis in Organic Chemistry
- Organo-Catalyst in Asymmetric Syntheses : The broader application of catalysts like L-Proline, which shares structural features with the compound , demonstrates its potential in catalyzing a range of asymmetric syntheses. This includes Aldol condensation and Michael Addition, emphasizing the compound's potential role in developing new synthetic pathways in organic chemistry (Thorat et al., 2022).
Recycling Chemicals and Fuels
- Biodegradable Plastics Recycling : Research into poly-3-hydroxybutyrate (PHB) recycling, a process relevant to the structural aspects and potential applications of the target compound, highlights the compound's potential utility in sustainable feedstock production for value-added chemicals and fuels. This indicates its possible role in environmental sustainability and chemical recycling processes (Kang et al., 2022).
Food Intolerance and Biogenic Amines
- Evaluation of Food Intolerance : Studies on biogenic amines and their impact on food intolerance have led to insights into the dietary management of conditions related to food-derived compounds. This research area may benefit from the chemical properties of the target compound, possibly in identifying or mitigating intolerances related to specific amines (Jansen et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABMCKVVGDIUCA-DGPOFWGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H]2CN3CCC2CC3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride | |
CAS RN |
128311-06-8 |
Source
|
Record name | (-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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